6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol
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Overview
Description
6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine in the aromatic ring often results in reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Preparation Methods
The synthesis of 6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol can be achieved through various methods. One common approach involves the treatment of commercially available fluorinated pyridine derivatives with appropriate reagents. For instance, 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide to yield the desired compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups using appropriate reagents and conditions.
Cyclization: This compound can undergo cyclization reactions to form fused ring systems.
Scientific Research Applications
6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the aromatic ring influences its reactivity and interaction with biological molecules. The compound’s effects are often mediated through its ability to form stable complexes with target proteins and enzymes, leading to alterations in their activity and function .
Comparison with Similar Compounds
6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol can be compared with other fluorinated pyridines, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- Di- and polyfluoropyridines
These compounds share similar properties due to the presence of fluorine atoms but differ in their specific reactivity and applications. The unique positioning of the fluorine and methoxy groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
6-(5-fluoro-2-methoxyphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-12-5-2-8(13)6-10(12)11-4-3-9(15)7-14-11/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKCGPGDZNBANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692578 |
Source
|
Record name | 6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255635-85-8 |
Source
|
Record name | 6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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